molecular formula C7H13N B7957177 (1R,5S)-8-Azabicyclo[3.2.1]octane

(1R,5S)-8-Azabicyclo[3.2.1]octane

Cat. No.: B7957177
M. Wt: 111.18 g/mol
InChI Key: DGGKXQQCVPAUEA-KNVOCYPGSA-N
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Description

(1R,5S)-8-Azabicyclo[3.2.1]octane is a nitrogen-containing bridged bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This stereochemically defined building block is recognized for its structural similarity to the tropane alkaloids, a class of compounds with profound pharmacological activity. The rigid, three-dimensional framework of the 8-azabicyclo[3.2.1]octane system makes it a valuable and privileged structure in drug discovery, serving as a key synthetic intermediate for the construction of complex molecules . Researchers utilize this scaffold to explore new chemical space and develop bioactive compounds, as its core structure is present in a range of natural products and therapeutic agents . The specific (1R,5S) stereochemistry is critical for its application in asymmetric synthesis and for ensuring the correct spatial orientation in target interactions. This compound is exclusively For Research Use Only and is intended for use in laboratory settings as a key intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff field research. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and handle this product in a suitably controlled laboratory environment.

Properties

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKXQQCVPAUEA-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC[C@H](C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-05-7
Record name (1R,5S)-8-Azabicyclo[3.2.1]octane
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Preparation Methods

Stereoselective Reduction of Tropinone

Tropinone serves as a pivotal precursor for synthesizing the 8-azabicyclo[3.2.1]octane scaffold. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) achieves partial reduction, yielding racemic mixtures. Subsequent resolution via chiral chromatography or diastereomeric salt formation isolates the (1R,5S)-enantiomer. For example, hydrogenation of tropinone in ethanol at 25°C for 24 hours produces the bicyclic amine with 65–70% yield, though enantiomeric excess (ee) remains below 80% without chiral modifiers.

Table 1: Key Parameters for Tropinone Reduction

CatalystSolventPressure (atm)Yield (%)ee (%)
Pd/C (10%)Ethanol1.56875
Rh/Al₂O₃THF3.07282
PtO₂MeOH2.06570

Desymmetrization of Achiral Intermediates

Desymmetrization strategies employ chiral auxiliaries or enzymes to induce asymmetry in prochiral intermediates. For instance, enzymatic hydrolysis of 3-acetoxy-8-azabicyclo[3.2.1]octane using lipase B from Candida antarctica selectively cleaves the acetyl group, affording the (1R,5S)-isomer with >90% ee. This method avoids harsh conditions but requires costly biocatalysts.

Catalytic Asymmetric Synthesis

Enantioselective Cyclization via Organocatalysis

Chiral phosphoric acids catalyze the intramolecular Mannich reaction of δ-amino ketones, forming the bicyclic scaffold with high stereocontrol. Using (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), δ-amino ketones cyclize at 40°C in toluene, yielding (1R,5S)-8-azabicyclo[3.2.1]octane with 85% ee and 78% yield.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral diphosphine ligands (e.g., (R,R)-Me-DuPhos) enable asymmetric hydrogenation of cyclic enamines. Substrates like 1-azabicyclo[3.2.1]oct-2-ene undergo hydrogenation at 50 psi H₂ in methanol, delivering the target compound in 92% ee and 88% yield.

Table 2: Performance of Chiral Catalysts

LigandMetalee (%)Yield (%)
(R,R)-Me-DuPhosRh9288
(S)-BinapRu8582
JosiphosIr8980

Ring-Closing Metathesis (RCM) Strategies

Olefin Metathesis for Bicyclic Formation

Grubbs’ second-generation catalyst facilitates RCM of diene precursors to construct the azabicyclo framework. For example, N-allyl-2-vinylpiperidine undergoes metathesis in dichloromethane at 40°C, forming the bicyclic structure in 75% yield. Subsequent hydrogenation removes residual double bonds.

Tandem RCM-Hydrogenation

A one-pot RCM-hydrogenation sequence improves efficiency. Using Hoveyda-Grubbs catalyst followed by Pd/C under H₂, the process achieves 80% overall yield with >95% purity, avoiding intermediate isolation.

Reductive Amination Approaches

Intramolecular Reductive Amination

Cyclohexanone derivatives bearing amine side chains undergo reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol. For instance, 3-(aminomethyl)cyclohexanone cyclizes at pH 5–6, yielding this compound in 70% yield. Acidic conditions favor imine formation, while borohydride selectively reduces the intermediate.

Asymmetric Reductive Amination

Chiral ruthenium catalysts (e.g., RuCl[(S)-BINAP]) enable enantioselective reductive amination of diketones. Using ammonium formate as a hydrogen donor, this method achieves 90% ee and 82% yield, though substrate scope remains limited.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Tropinone reduction in continuous flow reactors (e.g., packed-bed reactors with Pd/C) enhances throughput. At 100°C and 50 bar H₂, residence times of 10 minutes afford 85% conversion, reducing catalyst loading by 40% compared to batch processes.

Crystallization-Induced Diastereomer Resolution

Racemic mixtures are resolved using chiral resolving agents (e.g., dibenzoyl-D-tartaric acid). Diastereomeric salts crystallize selectively, yielding the (1R,5S)-enantiomer with 99% purity after recrystallization.

Table 3: Industrial Process Metrics

ParameterBatch ProcessFlow Process
Yield (%)7085
Catalyst Loading (wt%)53
Purity (%)9599

Emerging Methodologies

Photoredox Catalysis

Visible-light-driven cyclization of δ-amino alkenes using Ir(ppy)₃ as a photocatalyst generates the bicyclic scaffold under mild conditions. This method avoids high-pressure hydrogenation, achieving 78% yield with 88% ee.

Biocatalytic Approaches

Engineered transaminases convert keto precursors to chiral amines. For example, ω-transaminase from Arthrobacter sp. converts 8-azabicyclo[3.2.1]octan-3-one to the (1R,5S)-amine with 95% ee and 90% conversion in 24 hours.

Chemical Reactions Analysis

Types of Reactions: (1R,5S)-8-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(1R,5S)-8-Azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Medicine: This compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological pathways.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

Sulfonamide-substituted analogs demonstrate enhanced binding to monoamine transporters and opioid receptors. For example:

Compound Substituents Molecular Weight Key Activity Reference
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane 3-(p-Tolyloxy), 8-sulfonamide 407.47 Non-opioid analgesic (IC₅₀ = 12 nM for κ-opioid receptor)
(1R,3r,5S)-3-(4-Phenylphenoxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane 3-(Biphenoxy), 8-sulfonamide 485.58 Improved metabolic stability (t₁/₂ = 4.2 h in human plasma)

Key Findings: Sulfonamide groups at position 8 enhance selectivity for κ-opioid receptors over μ- and δ-subtypes, while phenoxy substituents at position 3 modulate lipophilicity and plasma stability .

Acylated Derivatives

Acylation at position 8 or 3 introduces hydrogen-bonding motifs critical for receptor interactions:

Compound Substituents Molecular Weight Key Activity Reference
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one 8-Indole-5-carbonyl, 3-keto 296.34 Serotonin receptor (5-HT₆) antagonist (Ki = 8.3 nM)
(E)-1-((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)non-2-en-1-one 8-Alkenoyl, 3-hydroxy 281.40 Acetylcholinesterase inhibition (IC₅₀ = 1.2 μM)

Key Findings: Acyl groups improve CNS penetration, with indole-based derivatives showing nanomolar affinity for 5-HT receptors. Hydroxy groups at position 3 enhance solubility but reduce blood-brain barrier permeability .

Tropane Alkaloid Analogs

Comparisons with tropane derivatives highlight stereochemical and functional group impacts:

Compound Substituents Molecular Weight Key Activity Reference
(−)-Cocaine hydrochloride 2-Methoxycarbonyl, 3-benzoyloxy 339.82 Dopamine/norepinephrine reuptake inhibitor (IC₅₀ = 0.3 μM)
RTI 32 3-(4-Methylphenyl), 2-methyl ester 297.38 Selective dopamine reuptake inhibitor (Ki = 0.7 nM)

Key Findings: Unlike cocaine’s benzoyloxy group at position 3, (1R,5S)-8-azabicyclo[3.2.1]octane derivatives with sulfonamides or aryloxy groups exhibit reduced abuse liability and improved selectivity for monoamine transporters .

Pharmaceutical Agents

Compound Substituents Molecular Weight Therapeutic Use Reference
Pudafensine 3-Oxycoumarin, 7-methoxy 357.38 Monoamine reuptake inhibitor (Phase II for depression)
Izencitinib 3-(1,6-Naphthyridin-5-yl)amino, 8-cyanoethyl 402.51 JAK1/2 inhibitor (Phase I for inflammatory bowel disease)

Key Findings : Substituents at position 3 (e.g., coumarin in pudafensine) dictate target engagement, while naphthyridine groups in izencitinib enable kinase inhibition .

Impurities and Metabolites

Trospium chloride impurities highlight metabolic pathways:

Compound Substituents Molecular Weight Role Reference
(1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl Hydroxydiphenylacetate Hydrochloride 3-Hydroxydiphenylacetate 447.93 Major impurity (≤0.1% in API)
(1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] Chloride 3-Hydroxy, spiro-pyrrolidinium 246.73 Oxidation byproduct

Key Findings : Hydroxylation at position 3 increases polarity, facilitating renal excretion, while spirocyclic derivatives indicate oxidative degradation pathways .

Q & A

Q. How can researchers resolve discrepancies in pharmacological data for derivatives targeting monoamine transporters?

  • Methodological Answer : Contradictions in IC50_{50} values (e.g., for dopamine vs. serotonin reuptake inhibition) are addressed by: (i) Validating assay conditions (e.g., radioligand purity in binding assays) . (ii) Performing molecular dynamics simulations to assess ligand-receptor conformational stability . (iii) Comparing in vitro results with ex vivo electrophysiological data, as seen in studies of slow EPSPs in myenteric neurons .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Key optimizations include: (i) Using microwave-assisted synthesis to reduce reaction times for intermediates like 8-acetyl derivatives . (ii) Employing flow chemistry for exothermic steps (e.g., cyclopropanation of N8-substituted analogs) . (iii) Purifying via silica-free methods (e.g., centrifugal partition chromatography) to prevent degradation of acid-sensitive intermediates .

Q. How do structural modifications at the C3 position influence the physicochemical properties of the compound?

  • Methodological Answer : Introducing polar groups (e.g., hydroxyphenyl at C3) increases water solubility (logP reduction by ~1.5 units) but may reduce blood-brain barrier penetration. Thermodynamic solubility assays and Hansen solubility parameter modeling guide optimal substituent selection .

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